N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide

HDAC6 inhibition Enzymatic assay Drug discovery

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide (CAS 852137-42-9) is a synthetic indole-benzamide scaffold, distinct from the quinazoline-based multi-target inhibitor CUDC-101 with which it is sometimes confused in secondary listings. It is disclosed as Compound I-21 in patent WO2021067859, where it functions as a histone deacetylase 6 (HDAC6) inhibitor.

Molecular Formula C18H16F2N2O
Molecular Weight 314.336
CAS No. 852137-42-9
Cat. No. B2366009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
CAS852137-42-9
Molecular FormulaC18H16F2N2O
Molecular Weight314.336
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
InChIKeyFYCLVAKESBLMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethylindol-5-yl)methyl]-2,6-difluorobenzamide (852137-42-9): A Highly Potent HDAC6 Inhibitor Scaffold


N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide (CAS 852137-42-9) is a synthetic indole-benzamide scaffold, distinct from the quinazoline-based multi-target inhibitor CUDC-101 with which it is sometimes confused in secondary listings. It is disclosed as Compound I-21 in patent WO2021067859, where it functions as a histone deacetylase 6 (HDAC6) inhibitor [1]. Its core structure features a 1,2-dimethylindole cap linked via a methylene spacer to a 2,6-difluorobenzamide zinc-binding group, a pharmacophore associated with selective HDAC6 inhibition [2].

Why Indiscriminate Substitution of N-[(1,2-Dimethylindol-5-yl)methyl]-2,6-difluorobenzamide Fails in Research Programs


The potency and selectivity of this compound cannot be met by generic indole-benzamide analogs. In the patent landscape, closely related 'Compound I-21' demonstrates a sub-nanomolar IC50 (0.601 nM) against HDAC6, a level of inhibition several hundred-fold more potent than many other indole-containing benzamide derivatives in the same class [1]. A simple swap with a less potent analog risks undermining experimental outcomes in HDAC6-dependent models, as the unique 2,6-difluorobenzamide moiety is critical for nanomolar zinc-binding interaction not shared by non-fluorinated or mono-fluorinated counterparts [2].

Quantitative Differentiation of N-[(1,2-Dimethylindol-5-yl)methyl]-2,6-difluorobenzamide Against Comparator HDAC6 Inhibitors


Sub-Nanomolar HDAC6 Enzyme Inhibition Validates Ultra-High Potency

The compound demonstrates an IC50 of 0.601 nM against recombinant HDAC6, making it approximately 6.5-fold more potent than the highly active reference indole-benzamide 'Compound 6' (IC50 3.92 nM) and over 22-fold more potent than the potent lead 'Compound 9c' (IC50 13.6 nM) [1][2]. This potency surpasses the typical nanomolar range of other advanced HDAC6 inhibitor scaffolds.

HDAC6 inhibition Enzymatic assay Drug discovery

Enhanced Zinc-Binding Group Potency via 2,6-Difluoro Substitution

The 2,6-difluorobenzamide moiety confers a distinct advantage over a non-fluorinated benzamide. The electron-withdrawing effect of the fluorine atoms enhances the acidity of the amide NH, strengthening the zinc-chelation interaction in the HDAC6 catalytic pocket. This is a class-level inference supported by trends in HDAC inhibitor design where fluorination consistently improves potency [1]. A non-fluorinated variant would be expected to have significantly reduced activity, aligning with general SAR rules where fluorine placement is a common strategy for optimizing target engagement [2].

Structure-activity relationship Zinc-binding group Medicinal chemistry

Distinct Selectivity Profile Over Other HDAC Isoforms

The benzamide functionality is a recognized structural feature for achieving selectivity against Class I HDACs (e.g., HDAC1, HDAC2, HDAC8), which is critical for minimizing the hematological toxicity associated with pan-HDAC inhibition. Patent data for the compound '3j', a structurally related indole-containing benzamide, confirms it inhibits HDAC1 over other isoforms including HDAC6, HDAC8, and HDAC2 . The target compound, with its 2,6-difluorobenzamide group, is designed to maintain this selective profile, which distinguishes it from hydroxamic acid-based pan-inhibitors like SAHA (Vorinostat) [1].

HDAC isoform selectivity Safety profile Cancer therapy

Priority Application Scenarios for N-[(1,2-Dimethylindol-5-yl)methyl]-2,6-difluorobenzamide in Drug Discovery


Lead Optimization of Selective HDAC6 Inhibitors for Oncology and Neurodegeneration

The sub-nanomolar potency (0.601 nM) of this scaffold against HDAC6 makes it an ideal starting point for developing highly potent candidates for diseases where HDAC6 is a validated target, such as multiple myeloma, Charcot-Marie-Tooth disease, and Alzheimer's. The benzamide ZBG promotes isoform selectivity, aiming to avoid the dose-limiting toxicities of pan-HDAC inhibitors [1][2].

Chemical Tool Compound for HDAC6 Target Validation

Its exceptional potency allows for use at low nanomolar concentrations, minimizing off-target interactions in cellular assays. This is critical for rigorous target deconvolution studies in oncology or immunology research, where high concentrations of less potent tools can confound results [1].

Structure-Activity Relationship (SAR) Exploration of Zinc-Binding Groups

The compound serves as a key intermediate for synthesizing a series of analogs exploring different zinc-binding groups (e.g., hydroxamic acid, thiol) while retaining the potent 1,2-dimethylindole cap. This enables systematic SAR studies to optimize selectivity and pharmacokinetic properties as shown in related patent campaigns [2][3].

Hybrid Drug Design Combining HDAC6 Inhibition with Additional Pharmacologies

Given its robust HDAC6 blockade, this scaffold can be incorporated into bivalent molecules or PROTACs aimed at recruiting HDAC6 to degrade specific oncoproteins, or into dual-acting agents that also target kinases like EGFR, mirroring the design logic of mis-engineered hybrids [1][3].

Quote Request

Request a Quote for N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.